molecular formula C6H7BrN2 B13895208 3-Bromo-2,5-dimethylpyrazine

3-Bromo-2,5-dimethylpyrazine

Cat. No.: B13895208
M. Wt: 187.04 g/mol
InChI Key: ALVHJZLIKBDYRL-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom and two methyl groups at the 2 and 5 positions of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2,5-dimethylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,5-dimethylpyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications.

Biological Activity

3-Bromo-2,5-dimethylpyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a substituted pyrazine derivative characterized by the presence of bromine and two methyl groups. Its molecular formula is C7H8BrN2, and it has a molecular weight of approximately 202.06 g/mol. The compound's structure allows it to participate in various biochemical reactions, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : Studies have indicated that treatment with this compound results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Ion Channel Modulation : It is reported to interact with ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), affecting cellular ion transport and signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The study measured tumor volume over a treatment period, demonstrating a dose-dependent response.
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits biological activity, it also presents a safety profile that requires careful evaluation. The LD50 in rats has been reported to vary significantly depending on dosage and administration route .

Properties

IUPAC Name

3-bromo-2,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHJZLIKBDYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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